3-Cyclohexyl-2-hydroxypropanoic acid
Description
Nomenclature and Stereochemical Considerations
The precise naming and structural definition of 3-Cyclohexyl-2-hydroxypropanoic acid are fundamental to understanding its chemical behavior and application in research. Its stereochemistry, in particular, is a critical aspect that dictates its utility.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. nih.gov This name clearly defines its structure: a three-carbon propanoic acid backbone, with a hydroxyl (-OH) group at the second carbon (C2) and a cyclohexyl group attached to the third carbon (C3). vulcanchem.com Key molecular descriptors are summarized in the table below.
| Descriptor | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| InChI Key | WMHUKKRNWMPXKB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CC(C(=O)O)O |
Data sourced from PubChem. nih.gov
This compound possesses a stereocenter at the second carbon atom (C2). This carbon is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a cyclohexylmethyl group. quora.com The presence of this single chiral center means the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. quora.com These enantiomers are designated as (R)-3-cyclohexyl-2-hydroxypropanoic acid and (S)-3-cyclohexyl-2-hydroxypropanoic acid. guidechem.com While having the same chemical formula and connectivity, these stereoisomers can exhibit different optical activities and interact differently with other chiral molecules. quora.commdpi.com
The separation of a racemic mixture (a mixture containing equal amounts of both enantiomers) into its individual, pure enantiomers is known as enantiomeric resolution. libretexts.org This process is of paramount importance in research and development, especially in the pharmaceutical industry. mdpi.com Biological systems, such as enzymes and receptors in the human body, are themselves chiral. enamine.net Consequently, the two enantiomers of a chiral compound can have vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. mdpi.com Therefore, obtaining enantiomerically pure forms of this compound is critical for its application in the synthesis of specific, biologically active target molecules, ensuring the desired therapeutic effect and safety profile. vulcanchem.commdpi.com The resolution can be achieved through methods such as the formation of diastereomeric salts with a chiral resolving agent. libretexts.org
Contextual Significance within Organic Chemistry and Chemical Biology
Beyond its fundamental properties, this compound holds contextual importance as a versatile component in the construction of more elaborate molecular architectures.
In the field of organic synthesis, chiral building blocks are enantiomerically pure compounds used as starting materials to construct complex chiral molecules. nih.gov this compound, particularly in its enantiomerically pure forms, serves as such a building block. Its bifunctional nature, containing both a hydroxyl and a carboxylic acid group, allows for a variety of chemical transformations. These functional groups can be modified or used to connect with other molecules in a controlled and predictable manner. The bulky cyclohexyl group also introduces specific steric properties that can influence the stereochemical outcome of subsequent reactions. vulcanchem.com The demand for such chiral intermediates is consistently high in the pharmaceutical and agrochemical industries for the development of new, effective, and selective drugs and products. enamine.netnih.gov
The utility of chiral building blocks like this compound is demonstrated in their incorporation into larger, more complex organic molecules, including pharmaceutical intermediates. fishersci.camdpi.combeilstein-journals.org Synthetic chemists utilize these pre-made chiral fragments to introduce a specific stereocenter into a target molecule without the need for a complex asymmetric synthesis step later in the reaction sequence. This strategy, known as the "chiral pool" approach, is an efficient way to control the three-dimensional structure of the final product. enamine.net For instance, the α-hydroxy acid moiety is a common structural motif in many biologically active natural products and synthetic compounds. By using (R)- or (S)-3-cyclohexyl-2-hydroxypropanoic acid, researchers can ensure the correct stereochemistry at a key position, which is often crucial for the molecule's ultimate function. nih.gov
Differentiation from Simpler Hydroxy Acids based on Structural Features
The defining characteristic of this compound, when compared to simpler alpha-hydroxy acids (AHAs) like lactic acid and glycolic acid, is the presence of its large, non-polar cyclohexyl group. nih.gov This structural feature fundamentally alters the molecule's physical and chemical properties.
A primary consequence of this structural difference is a marked increase in lipophilicity (the ability to dissolve in fats, oils, and non-polar solvents). The cyclohexyl moiety is hydrophobic, which balances the hydrophilic nature of the carboxylic acid and hydroxyl groups. nih.gov This leads to reduced solubility in water compared to the highly water-soluble nature of glycolic and lactic acids. The calculated octanol-water partition coefficient (XLogP3)—a measure of lipophilicity—is significantly higher for this compound, indicating a greater affinity for non-polar environments. nih.gov
This increased lipophilicity can influence the compound's interactions with biological systems and its utility in synthetic reactions, distinguishing it from its less complex counterparts. nih.gov While the alpha-hydroxyl group in all these acids increases their acidity compared to their non-hydroxylated parent acids (e.g., propanoic acid) through an inductive effect, the distant cyclohexyl group in this compound has a less pronounced electronic impact on the carboxyl group. nih.gov The primary differentiation, therefore, remains the steric and hydrophobic influence of the cyclohexyl ring.
Data Tables
Table 1: Physicochemical Properties of this compound Data sourced from PubChem. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Canonical SMILES | C1CCC(CC1)CC(C(=O)O)O |
| InChIKey | WMHUKKRNWMPXKB-UHFFFAOYSA-N |
| Lipophilicity (XLogP3) | 2.3 |
Table 2: Structural and Physicochemical Comparison of Hydroxy Acids This table contrasts this compound with simpler, well-known alpha-hydroxy acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Lipophilicity (XLogP3) | Key Structural Feature (Substituent) |
| This compound | C₉H₁₆O₃ | 172.22 nih.gov | 2.3 nih.gov | Cyclohexylmethyl |
| Lactic Acid | C₃H₆O₃ | 90.08 | -0.7 | Methyl |
| Glycolic Acid | C₂H₄O₃ | 76.05 nih.gov | -1.1 nih.gov | Hydrogen |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUKKRNWMPXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 3 Cyclohexyl 2 Hydroxypropanoic Acid
Enantioselective Synthesis Approaches
Enantioselective synthesis is paramount for producing optically pure 3-Cyclohexyl-2-hydroxypropanoic acid. The approaches detailed below represent key strategies that employ chiral catalysts or enzymes to induce stereoselectivity, starting from prochiral substrates or resolving racemic mixtures.
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. alfa-chemistry.comwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the alkene. nih.govencyclopedia.pub The choice of ligand, either a dihydroquinine (DHQ) derivative in AD-mix-α or a dihydroquinidine (B8771983) (DHQD) derivative in AD-mix-β, dictates which enantiomer of the diol is formed. wikipedia.orgorganic-chemistry.org The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆). alfa-chemistry.comorganic-chemistry.org
A practical and scalable route to chiral α-hydroxy acids involves the Sharpless AD of an α,β-unsaturated ester, followed by chemical modification of the resulting diol. In the context of this compound synthesis, the starting material is typically an ester of 3-cyclohexylacrylic acid.
The process commences with the asymmetric dihydroxylation of ethyl 3-cyclohexylacrylate. acs.org Treatment of this alkene with AD-mix-β, which contains the (DHQD)₂-PHAL ligand, selectively produces the (2R,3S)-diol, ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, in high yield and enantiomeric excess. acs.org
The key steps following the dihydroxylation are:
Cyclic Sulfate (B86663) Formation: The enantiomerically enriched diol is reacted with sulfuryl chloride (SO₂Cl₂) to form a cyclic sulfate. This step activates the hydroxyl groups for subsequent nucleophilic substitution. acs.org
Ring-Opening: The cyclic sulfate is then subjected to nucleophilic attack. For instance, reaction with sodium azide (B81097) (NaN₃) opens the ring to introduce an azide group, which can later be reduced to an amine if synthesizing an amino acid derivative. acs.org For the synthesis of the target hydroxy acid, alternative ring-opening and functional group manipulations would be employed to remove the C3 hydroxyl group and convert the ester to a carboxylic acid.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.
A study on a closely related synthesis highlights the efficiency of the initial dihydroxylation step. acs.org
| Reactant | Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-cyclohexylacrylic acid ethyl ester | Asymmetric Dihydroxylation | AD-mix-β | ethyl (2R,3S)-3-cyclohexyl-2,3-dihydroxypropanoate | 76% | acs.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exceptional levels of enantio-, regio-, and chemo-selectivity, making them ideal for the synthesis of chiral compounds like this compound. nih.gov
Dynamic Kinetic Resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines a rapid racemization of the starting material with a highly enantioselective, irreversible kinetic resolution step. rsc.org
In a typical DKR for an α-hydroxy acid, a racemic ester of this compound would be used as the substrate. The process involves two key components:
An Enzyme: A lipase (B570770), such as Candida antarctica lipase B (CALB), is often used to selectively acylate or deacylate one enantiomer of the alcohol.
A Racemization Catalyst: A metal complex, often based on ruthenium, is used to rapidly interconvert the enantiomers of the starting material (the hydroxy ester). wikipedia.org
As the enzyme selectively consumes one enantiomer (e.g., the R-enantiomer), the racemization catalyst continuously converts the remaining S-enantiomer into the R-enantiomer, which then becomes available for the enzymatic reaction. This dynamic process continues until all the starting material is converted into the desired product enantiomer. The efficiency of a DKR process is contingent on the irreversible nature of the resolution step and the rate of racemization being equal to or faster than the rate of the enzymatic reaction.
| Substrate Type | Resolution Method | Catalyst System | Potential Outcome | Key Principle |
|---|---|---|---|---|
| Racemic ester of this compound | Enzymatic Acylation | Lipase (e.g., CALB) + Ru-based racemization catalyst | Single enantiomer of the acylated ester (>99% ee, ~100% yield) | Simultaneous enzymatic resolution and substrate racemization. wikipedia.orgmdpi.com |
Another significant biocatalytic strategy is the asymmetric conversion of a prochiral precursor directly into the chiral target molecule. For this compound, a suitable precursor is 3-cyclohexyl-2-oxopropanoic acid (cyclohexylpyruvic acid).
This transformation can be achieved using stereoselective keto-acid reductases. researchgate.net These enzymes, often requiring a cofactor like NADH or NADPH, reduce the ketone group to a hydroxyl group with high enantioselectivity. Depending on the specific enzyme chosen (either an (R)- or (S)-selective reductase), either enantiomer of the final product can be synthesized. researchgate.net
This method is highly attractive due to its directness and atom economy, converting a simple prochiral keto acid into a valuable chiral hydroxy acid in a single step. researchgate.net
The Sharpless Asymmetric Epoxidation is a cornerstone of asymmetric synthesis, allowing for the highly enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org This reaction employs a catalytic system of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.com The choice of L-(+)-DET or D-(−)-DET determines the facial selectivity of the epoxidation. harvard.edu
A potential synthetic route to this compound using this methodology would involve:
Preparation of an Allylic Alcohol: Starting from a suitable precursor, an allylic alcohol such as 3-cyclohexylprop-2-en-1-ol would be synthesized.
Sharpless Asymmetric Epoxidation: This allylic alcohol would be subjected to Sharpless epoxidation conditions to produce a chiral epoxy alcohol, for example, (2R,3R)-3-(cyclohexylmethyl)oxiran-2-yl)methanol. The stereochemistry is dictated by the chiral tartrate ligand used. wikipedia.org
Epoxide Ring-Opening and Oxidation: The resulting chiral epoxide is a versatile intermediate. researchgate.net A regioselective ring-opening reaction, followed by oxidation of the primary alcohol functionalities to a carboxylic acid, would lead to the final product. The key challenge in this route is the precise control of regioselectivity during the epoxide opening and the subsequent oxidation steps to achieve the desired this compound structure.
Biocatalytic and Enzymatic Routes
Classical and Modern Organic Synthesis Techniques
The construction of the this compound molecule relies on established and innovative synthetic organic chemistry principles. Methodologies are often designed to control the stereocenter at the C-2 position, which is crucial for its biological activity and application.
A primary strategy for synthesizing this compound involves the chemical modification of readily available cyclohexyl-containing precursors. This approach leverages existing carbon skeletons to build the target molecule efficiently.
One documented route begins with 3-cyclohexylacrylic acid ethyl ester. This starting material can be subjected to asymmetric dihydroxylation to introduce the required hydroxyl groups with stereochemical control. acs.org Another potential precursor is 3-cyclohexylpropionic acid, which can be synthesized by the catalytic hydrogenation of cinnamic acid using a ruthenium-on-carbon (Ru/C) catalyst. google.comsigmaaldrich.com The resulting 3-cyclohexylpropionic acid can then be hydroxylated at the alpha-position (C-2). A method for this transformation involves an initial α-halogenation followed by substitution with a hydroxyl group. researchgate.net For instance, α-chlorination can be achieved using trichloroisocyanuric acid (TCCA), which is then hydrolyzed to yield the final α-hydroxy acid. researchgate.netacs.org
A further derivatization strategy involves the hydrogenation of an aromatic ring. A structurally similar compound, 3-hydroxy-3-cyclohexylbutyric acid, has been prepared by the hydrogenation of the phenyl ring of its precursor, tert-butyl 3-hydroxy-3-(2-hydroxyphenyl)butyrate, using a rhodium-on-alumina (Rh/Al2O3) catalyst. nih.gov This suggests a viable pathway where a phenyl-containing analogue could be converted to the desired cyclohexyl compound.
Achieving the synthesis of enantiomerically pure this compound often requires multi-step reaction sequences where each step is optimized to maximize yield and purity. A notable example is the enantioselective synthesis of a closely related derivative, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, which provides a clear model for a potential route to the target compound. acs.org
This sequence commences with the Sharpless asymmetric dihydroxylation of 3-cyclohexylacrylic acid ethyl ester, a key step that establishes the desired stereochemistry at two adjacent carbons. acs.org The resulting diol is then converted into a cyclic sulfate. This intermediate undergoes regioselective ring-opening with an azide nucleophile, followed by reduction and protection to yield the final amino acid derivative. A significant advantage of this reported process is that all intermediates are purified by crystallization, thereby avoiding the need for chromatographic separations. acs.org
Table 1: Illustrative Multi-Step Synthesis of a 3-Cyclohexyl-3-hydroxypropanoic Acid Derivative This table is based on the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, a structurally related compound. acs.org
| Step | Reaction | Key Reagents | Reported Yield |
| 1 | Asymmetric Dihydroxylation | AD-mix-β, MeSO2NH2 | 76% |
| 2 | Cyclic Sulfate Formation | SOCl2, Et3N; then NaIO4, RuCl3 | 93% |
| 3 | Regioselective Ring Opening | NaN3 | 87% |
| 4 | Azide Reduction & Boc Protection | H2, Pd/C; then Boc2O | 92% |
| 5 | Ester Hydrolysis | LiOH | 96% |
In line with the principles of green chemistry, efforts are directed towards developing more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources. novartis.com A key area of focus is the replacement of toxic solvents and reagents.
For the α-hydroxylation of a precursor like 3-cyclohexylpropanoic acid, traditional methods such as the Hell–Volhard–Zelinsky reaction involve harsh reagents like PBr3 and produce significant hydrogen halide waste. researchgate.net A greener alternative is the use of trichloroisocyanuric acid (TCCA) for the initial α-chlorination step. acs.org TCCA is a safer, solid halogenating agent, and the reaction can be performed under solvent-free conditions, significantly reducing the environmental impact. researchgate.net The byproduct, cyanuric acid, is insoluble and easily removed by filtration, and can potentially be recycled. acs.org
Solvent choice is another critical factor. The use of bio-based solvents like cyclopentyl methyl ether (CPME) as a substitute for more toxic solvents like tetrahydrofuran (B95107) (THF) is a promising strategy. nih.gov Furthermore, performing reactions in water, potentially using micellar catalysis to solubilize organic reactants, represents a significant step towards sustainability. novartis.com
Table 2: Comparison of Conventional vs. Green Reagents for α-Hydroxylation
| Step | Conventional Reagent | Green Alternative | Advantages of Green Alternative |
| α-Halogenation | PBr3 / Br2 | Trichloroisocyanuric Acid (TCCA) | Solid, safer handling; solvent-free conditions possible; recyclable byproduct. researchgate.netacs.org |
| Solvent | Chlorinated Solvents (e.g., CCl4), THF | Water, Supercritical CO2, CPME | Reduced toxicity and environmental impact; improved safety. nih.govacs.org |
Translating a laboratory-scale synthesis to industrial production introduces challenges related to cost, safety, scalability, and efficiency. For a chiral molecule like this compound, achieving high stereochemical purity on a large scale is a primary concern. vulcanchem.com
The single stereocenter in this compound makes stereochemical control paramount. Industrial synthesis must produce the desired enantiomer with very high enantiomeric excess (e.e.), as the opposite enantiomer may have different or undesirable biological effects. nih.gov
Key strategies for achieving this include:
Asymmetric Catalysis : This involves using a small amount of a chiral catalyst to steer the reaction towards the desired enantiomer. Methods like the Sharpless asymmetric dihydroxylation acs.org or catalytic asymmetric hydrogenation of a keto-precursor are highly effective. rsc.org Asymmetric transfer hydrogenation, which uses readily available hydrogen donors like formic acid or isopropanol (B130326), is another powerful technique. wikipedia.org
Dynamic Kinetic Resolution (DKR) : In this process, a racemic starting material is converted into a single enantiomer of the product. For example, the Ir-catalyzed dynamic kinetic asymmetric hydrogenation of α-amino β-ketoesters has been shown to produce β-hydroxy α-amino acid derivatives with excellent diastereoselectivity (>99/1 dr) and enantioselectivity (>99% ee). rsc.org This approach is highly efficient as it theoretically allows for a 100% yield of the desired enantiomer from a racemic mixture.
Biocatalysis : Enzymes can be used to perform highly stereoselective transformations. For instance, alcohol dehydrogenases can reduce a ketone precursor to the desired chiral alcohol with high enantiopurity. nih.gov
Minimizing racemization—the conversion of the pure enantiomer into a racemic mixture—is equally important. This is typically achieved by carefully selecting reaction conditions (e.g., temperature, base) to avoid epimerization at the chiral center, especially in steps following its establishment.
Continuous-flow chemistry is an enabling technology for modern industrial synthesis, offering significant advantages over traditional batch processing. nih.govtandfonline.com In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, and the product is collected at the outlet.
The application of this technology to the synthesis of this compound offers several potential benefits:
Enhanced Safety : Flow reactors handle smaller volumes of reactants at any given time, which allows for better control over reaction exotherms and the safe use of hazardous reagents or high pressures. whiterose.ac.uk
Improved Efficiency and Yield : The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times, higher conversions, and often better selectivity compared to batch reactors. researchgate.net
Scalability : Scaling up production is simplified by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which avoids the challenges of re-optimizing reactions for larger batch vessels. rsc.org
Automation and Optimization : Flow systems can be easily automated, allowing for rapid screening of reaction conditions and process optimization, leading to more robust and efficient manufacturing processes. tandfonline.com
The combination of immobilized catalysts (either chemical or biological) within a packed-bed flow reactor is particularly appealing for industrial applications, as it simplifies product purification and allows for continuous reuse of the expensive chiral catalyst. tandfonline.comwhiterose.ac.uk
Industrial-Scale Synthesis Considerations
Utilization of Immobilized Enzyme Systems
Enzymatic methods, particularly those using immobilized enzymes, offer a highly selective and environmentally benign route for producing chiral α-hydroxy acids. The primary strategy involves the kinetic resolution of a racemic mixture of this compound esters. In this process, an enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other unreacted. This separation allows for the isolation of both the hydrolyzed acid and the remaining ester in high enantiomeric purity.
Lipases are the most commonly utilized enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability. almacgroup.com Immobilization of these enzymes onto solid supports enhances their stability, facilitates separation from the reaction mixture, and allows for their repeated use, which is crucial for industrial applications. frontiersin.orgnih.gov Common supports include acrylic resins, silica (B1680970) gels, and porous polymers. researchgate.net The choice of enzyme, support material, and reaction conditions (e.g., solvent, temperature) significantly influences the efficiency and enantioselectivity of the resolution. nih.govmdpi.com For instance, lipase B from Candida antarctica (CALB), often immobilized on acrylic resin, is a highly effective biocatalyst for the kinetic resolution of various esters. almacgroup.commdpi.com
| Enzyme | Immobilization Support | Substrate Example | Key Findings |
| Lipase from Aspergillus niger | Silica Nanoparticles | (R,S)-Ketoprofen ethyl ester | Immobilization created highly stable and active biocatalysts, retaining over 80% activity under various conditions. The enzyme showed specificity towards the (R)-enantiomer. nih.gov |
| Candida antarctica Lipase B (CALB) | Acrylic Resin | Racemic 4-arylbut-3-en-2-yl acetate (B1210297) | CALB was found to be a highly effective biocatalyst for the kinetic resolution of this class of acetates. mdpi.com |
| Lecitase™ Ultra | Gelatin | Ethyl 2-hydroxy-4-oxo-4-phenylbutyrate | Immobilization in gelatin significantly increased enantioselectivity (from E=4 to E=19.5) compared to the free enzyme. mdpi.com |
| Various Lipases | Various (e.g., acrylic resin, silica) | trans-1-(2-hydroxycyclohexyl)-indoles | Immobilized lipases were successfully used in both batch and continuous-flow systems for kinetic resolution via acylation, yielding highly enantioenriched products. researchgate.net |
Key Reaction Types and Strategies in Synthesis
Several key reaction types form the foundation of synthetic strategies for this compound and other α-hydroxy acids. These include nucleophilic substitutions, specific oxidation reactions, and ring-opening strategies.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental strategy for introducing the α-hydroxy group. A common approach begins with an α-amino acid precursor, such as cyclohexylalanine. The amino group can be converted into a diazonium salt using reagents like sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl). pearson.com This diazonium group is an excellent leaving group and can be displaced by a nucleophile. pearson.com For the synthesis of α-hydroxy acids, the diazonium salt can be treated with water, although a more controlled method involves substitution with a cyanide ion (CN⁻) followed by hydrolysis of the resulting nitrile to a carboxylic acid. This multi-step transformation effectively replaces the amino group with a hydroxyl group while retaining the core carbon skeleton. pearson.com
Another advanced strategy involves the electrophilic substitution of chiral enolates derived from O-protected α-hydroxy esters or carboxamides. proquest.com In this method, a chiral auxiliary is used to direct the stereochemistry. The enolate acts as a chiral nucleophile, reacting with an electrophile (like an alkyl halide) to form a new carbon-carbon bond at the α-position with high diastereoselectivity. proquest.com Subsequent removal of the protecting group and chiral auxiliary yields the desired optically active α-hydroxy acid. proquest.com
Oxidation Reactions for α-Hydroxy Acid Formation
Oxidation reactions are critical for converting precursor molecules into the final α-hydroxy acid. The choice of oxidant and reaction conditions is crucial to ensure selectivity and prevent unwanted side reactions like over-oxidation or carbon-carbon bond cleavage.
A highly effective method for forming α-hydroxy acids is the chemoselective oxidation of 1,2-diols. acs.orgorganic-chemistry.org A precursor like 3-cyclohexylpropane-1,2-diol (B12112447) can be selectively oxidized at the primary alcohol position to yield this compound. A significant challenge in this reaction is preventing the oxidative cleavage of the bond between the two hydroxyl-bearing carbons. stanford.edu
A state-of-the-art system for this transformation employs catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium chlorite (B76162) (NaClO₂). acs.orgorganic-chemistry.org The reaction is often performed under two-phase conditions (e.g., toluene (B28343) and water) to suppress the oxidative cleavage side reaction. researchgate.net The selectivity is believed to arise from the precise solubility control of the diol (in the organic phase) and the resulting hydroxy acid (in the aqueous phase), as well as the formation of a TEMPO–ClO₂ charge-transfer complex that acts as the active oxidizing species in the organic layer. acs.orgorganic-chemistry.org This method has been shown to work for a broad range of 1,2-diols, providing high yields of the corresponding α-hydroxy acids with minimal side products. organic-chemistry.org
| Catalyst System | Substrate Type | Key Feature | Outcome |
| TEMPO / NaOCl / NaClO₂ | 1,2-Diols | Two-phase (toluene/water) system suppresses oxidative cleavage. acs.orgorganic-chemistry.org | High yields of α-hydroxy acids. organic-chemistry.org |
| Flavoprotein Alcohol Oxidase | Aliphatic Diols | Uses molecular oxygen as the oxidant; cofactor-independent. d-nb.infonih.gov | Selective double oxidation to form hydroxy acids or lactones depending on the substrate. nih.gov |
| Sodium Tungstate / H₂O₂ | 2,2-disubstituted propane-1,3-diols | Environmentally benign method using water as a solvent. helsinki.fi | Affords 3-hydroxypropanoic acids. helsinki.fi |
| [(neocuproine)Pd(OAc)]₂(OTf)₂ | Vicinal Diols | Selectively oxidizes one alcohol of the diol to a ketone. stanford.edu | Forms α-hydroxyketones, which can be further oxidized. stanford.edu |
Ring-Opening Reactions (e.g., Cyclic Sulfate Opening)
Ring-opening reactions of strained cyclic intermediates provide a powerful and stereocontrolled method for synthesizing functionalized molecules. For α-hydroxy acids, a route involving the ring-opening of a cyclic sulfate is particularly effective. researchgate.net This strategy begins with a 1,2-diol, such as 3-cyclohexylpropane-1,2-diol. The diol is first converted into a cyclic sulfite (B76179) by reacting it with thionyl chloride (SOCl₂), which is then oxidized (e.g., with RuO₄ generated catalytically from RuCl₃ and NaIO₄) to the corresponding cyclic sulfate. scite.ai
Cyclic sulfates are highly reactive electrophiles due to ring strain. researchgate.net They readily undergo nucleophilic attack, leading to a highly regioselective ring-opening. scite.aiacs.org The nucleophile will preferentially attack the less sterically hindered carbon, causing an inversion of stereochemistry at that center (an Sₙ2 reaction). By choosing a nucleophile that can later be converted into a carboxylic acid (such as cyanide, CN⁻), this method allows for the stereospecific installation of the carboxylate precursor. Subsequent hydrolysis of the resulting sulfate monoester and the nitrile group yields the target α-hydroxy acid. This strategy is valuable for synthesizing enantiomerically pure compounds from chiral diols. researchgate.net
Hydrogenation and Amine Protection Strategies
Synthetic routes to this compound can originate from readily available aromatic amino acids like phenylalanine. This approach necessitates two key transformations: hydrogenation of the aromatic ring and conversion of the α-amino group to a hydroxyl group. Throughout this multi-step synthesis, the protection of the reactive amino group is essential. wiley-vch.deresearchgate.net
The synthesis would begin with the protection of the α-amino group of phenylalanine. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z), which are stable under a variety of reaction conditions but can be removed selectively. wiley-vch.de Protection is mandatory to prevent the amino group from interfering with subsequent reactions. researchgate.net
With the amine protected, the next step is the catalytic hydrogenation of the phenyl ring to a cyclohexyl ring. This is typically achieved using hydrogen gas (H₂) over a noble metal catalyst such as rhodium on alumina (B75360) (Rh/Al₂O₃) or ruthenium. This reaction converts the N-protected phenylalanine into N-protected cyclohexylalanine. Finally, the protected amino group is converted to a hydroxyl group via diazotization followed by hydrolysis, as described in the nucleophilic substitution section. The final step is the deprotection of the carboxylic acid if it was esterified during the process. This route highlights the importance of combining hydrogenation with robust amine protection-deprotection strategies to achieve the desired aliphatic α-hydroxy acid from an aromatic precursor.
Chemical Reactivity and Transformation Studies of 3 Cyclohexyl 2 Hydroxypropanoic Acid
Carboxylic Acid Group Transformations
The carboxylic acid functionality in 3-Cyclohexyl-2-hydroxypropanoic acid is a primary site for various chemical modifications, including esterification and intramolecular cyclization reactions.
Esterification Reactions
Esterification of this compound can be readily achieved through reactions with various alcohols under acidic catalysis, a process known as Fischer esterification. This reversible reaction typically utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the ester product. The reaction proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.
The steric hindrance presented by the bulky cyclohexyl group can influence the rate of esterification, particularly with larger, more sterically demanding alcohols. However, with simple primary and secondary alcohols, the reaction generally proceeds to give good to excellent yields.
Table 1: Illustrative Examples of Esterification of this compound
| Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |
| Methanol | H₂SO₄ | Reflux, 6h | Methyl 3-cyclohexyl-2-hydroxypropanoate | 85 |
| Ethanol | p-TsOH | Toluene (B28343), Dean-Stark, 8h | Ethyl 3-cyclohexyl-2-hydroxypropanoate | 82 |
| Isopropanol (B130326) | H₂SO₄ | Reflux, 12h | Isopropyl 3-cyclohexyl-2-hydroxypropanoate | 75 |
Note: The data in this table is illustrative and based on typical yields for Fischer esterification of similar alpha-hydroxy acids.
Intramolecular Cyclization Pathways
Under specific conditions, this compound can undergo intramolecular cyclization to form lactones, which are cyclic esters. This transformation is typically promoted by acid or base catalysis and involves the nucleophilic attack of the hydroxyl group on the activated carboxylic acid moiety. The stability of the resulting lactone ring is a crucial driving force for this reaction. Given the structure of this compound, the formation of a five-membered γ-lactone or a six-membered δ-lactone would require rearrangement or reaction with another molecule, as direct cyclization would lead to a strained four-membered β-lactone.
However, derivatives of this compound, such as those with a longer carbon chain, could more readily form stable lactone structures. For instance, a hypothetical 4-cyclohexyl-2-hydroxybutanoic acid could cyclize to form a five-membered γ-lactone.
Hydroxyl Group Reactivity
The secondary hydroxyl group in this compound is another key site for chemical transformations, including oxidation and various derivatization reactions.
Oxidation to Corresponding Oxo-acids (e.g., 3-Cyclohexyl-2-oxopropanoic acid)
The secondary alcohol functionality can be oxidized to a ketone, yielding the corresponding alpha-keto acid, 3-Cyclohexyl-2-oxopropanoic acid. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of oxidizing agents.
Common reagents for this oxidation include chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). numberanalytics.comresearchgate.netorganicchemistrytutor.com Jones reagent is a strong oxidizing agent and the reaction is typically carried out in acetone. numberanalytics.comorganic-chemistry.orglibretexts.orgwikipedia.org PCC is a milder alternative that can be used in non-aqueous solvents like dichloromethane, which can be advantageous for sensitive substrates. ijpcsonline.comlibretexts.orgorganic-chemistry.org The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule.
Table 2: Oxidation of this compound
| Oxidizing Agent | Solvent | Reaction Conditions | Product | Yield (%) |
| Jones Reagent | Acetone | 0°C to rt, 2h | 3-Cyclohexyl-2-oxopropanoic acid | ~80 |
| PCC | Dichloromethane | rt, 4h | 3-Cyclohexyl-2-oxopropanoic acid | ~75 |
Note: The data in this table is illustrative and based on typical yields for the oxidation of secondary alcohols to ketones.
Derivatization of the Hydroxyl Moiety
The hydroxyl group can be readily derivatized to form ethers, esters, or silyl (B83357) ethers, which can be useful for protecting the hydroxyl group during other chemical transformations or for modifying the compound's properties.
Acylation: The hydroxyl group can be acylated using acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to form the corresponding ester. libretexts.orgchemguide.co.ukchemguide.co.ukdocbrown.infosparkl.me For example, reaction with acetyl chloride would yield 2-acetoxy-3-cyclohexylpropanoic acid.
Silylation: Silylation of the hydroxyl group to form a silyl ether is a common protecting group strategy. researchgate.netorganic-chemistry.orgwikipedia.orgacs.orgresearchgate.net This is typically achieved by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or triethylamine. The resulting silyl ether is generally stable to a wide range of reaction conditions but can be easily removed when desired.
Influence of the Cyclohexyl Moiety on Reactivity
The cyclohexyl group, being a bulky and non-polar substituent, exerts significant steric and electronic effects on the reactivity of this compound.
Steric Hindrance: The large size of the cyclohexyl group can sterically hinder the approach of reagents to the reactive centers of the molecule, namely the carboxylic acid and hydroxyl groups. researchgate.netspcmc.ac.inyoutube.comnumberanalytics.comwikipedia.org This steric hindrance can lead to slower reaction rates compared to analogous compounds with smaller substituents. For example, the rate of esterification might be slower with bulky alcohols due to the steric congestion around the carboxylic acid group. Similarly, reactions at the alpha-carbon might be impeded.
Steric and Electronic Properties Dictating Reactions
The reactivity of this compound is fundamentally influenced by the steric hindrance imposed by the cyclohexyl group and the electronic effects originating from both the hydroxyl and carboxyl moieties.
Steric Effects:
The most significant steric feature of the molecule is the bulky cyclohexyl group attached to the carbon adjacent to the stereocenter. This group creates considerable steric hindrance, which can impede the approach of reagents to the reactive centers of the molecule, namely the carboxylic acid and the alpha-hydroxyl group.
Esterification: In reactions such as Fischer esterification, where an alcohol reacts with the carboxylic acid under acidic conditions, the bulky cyclohexyl group can slow down the reaction rate compared to less hindered alpha-hydroxy acids like glycolic or lactic acid. The large size of the ring structure shields the electrophilic carbon of the carboxyl group, making nucleophilic attack by the alcohol more difficult.
Oxidation/Reduction: Similarly, the oxidation of the secondary hydroxyl group to a ketone or the reduction of the carboxylic acid would be sterically hindered. Reagents must navigate the space occupied by the cyclohexyl ring to access the reactive sites.
This steric influence can be a determining factor in the feasibility and kinetics of various chemical transformations.
Electronic Effects:
The electronic properties of the functional groups play a crucial role in defining the molecule's acidity and the nucleophilicity of its reactive sites.
Inductive Effects: The cyclohexyl group, being an alkyl group, exerts a weak positive inductive effect (+I), donating electron density towards the rest of the molecule. This effect slightly destabilizes the carboxylate anion, theoretically making the acid weaker than formic acid but comparable to other alkyl-substituted carboxylic acids. Conversely, the hydroxyl group exerts a negative inductive effect (-I) due to the high electronegativity of the oxygen atom, which withdraws electron density. This withdrawal helps to stabilize the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid, thereby increasing its acidity compared to a simple alkyl carboxylic acid.
Acidity: The presence of the alpha-hydroxyl group is the dominant electronic factor influencing the acidity of the carboxylic acid. The electron-withdrawing nature of the oxygen atom stabilizes the negative charge on the carboxylate anion through the sigma bond framework, leading to a lower pKa value (higher acidity) compared to its non-hydroxylated counterpart, 3-cyclohexylpropanoic acid. Alpha-hydroxy acids are generally stronger acids than their corresponding alkanoic acids. researchgate.netjddonline.com
| Compound | Structural Feature | Expected pKa Influence |
| This compound | α-hydroxyl group | Increased acidity (lower pKa) due to -I effect |
| 3-Cyclohexylpropanoic acid | No α-hydroxyl group | Weaker acid (higher pKa) |
| Lactic Acid | α-hydroxyl, smaller alkyl group | Stronger acid than propanoic acid |
| Propanoic Acid | No α-hydroxyl group | Weaker acid than lactic acid |
This table is based on general chemical principles of inductive effects on carboxylic acid acidity.
Conformational Effects on Chemical Transformations
The non-planar structure of the cyclohexyl ring and its ability to adopt different conformations significantly impacts the chemical transformations of this compound.
The cyclohexyl ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. The substituent, in this case, the –CH2–CH(OH)COOH group, can occupy either an equatorial or an axial position.
Equatorial vs. Axial Conformations: The chair conformation where the bulky substituent is in the equatorial position is significantly more stable and therefore more populated at equilibrium. This is because an axial substituent experiences unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. Consequently, the reactivity of the molecule is primarily dictated by the properties of the conformer with the equatorial substituent.
| Conformer | Substituent Position | Relative Stability | Key Steric Interaction |
| Chair 1 | Equatorial | More Stable (Favored) | Minimized steric strain |
| Chair 2 | Axial | Less Stable (Disfavored) | 1,3-diaxial interactions |
This table illustrates the energetic preference for substituent positions on a cyclohexane (B81311) ring.
Influence on Reaction Pathways: The preferred equatorial conformation orients the reactive side chain in a specific region of space relative to the ring. This can influence the stereochemical outcome of reactions at the chiral center or at the adjacent methylene (B1212753) group. For instance, in an elimination reaction, the required anti-periplanar arrangement of leaving groups might only be possible in the less stable axial conformation, thus requiring more energy and proceeding at a slower rate.
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms in Synthetic Pathways
Understanding the precise step-by-step process by which 3-Cyclohexyl-2-hydroxypropanoic acid is synthesized is fundamental for optimizing reaction conditions, improving yields, and controlling stereochemistry. Two powerful techniques employed for this purpose are isotope labeling studies and the investigation of intermediate species.
Computational Chemistry Applications
Computational chemistry provides powerful tools to complement experimental studies by offering insights into molecular structure, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to determine a variety of properties.
Table 1: Potential Applications of DFT Calculations for this compound
| Calculated Property | Scientific Insight |
|---|---|
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles for the most stable 3D structure. |
| Vibrational Frequencies | Simulates the infrared (IR) spectrum to help interpret experimental spectroscopic data. |
| Electronic Properties | Calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. |
| Reaction Energy Profiles | Maps the energy changes along a reaction coordinate to identify transition states and calculate activation energies, providing mechanistic insights. |
These calculations help in understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions.
Analytical Research Methods for 3 Cyclohexyl 2 Hydroxypropanoic Acid and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules like 3-Cyclohexyl-2-hydroxypropanoic acid provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons of the cyclohexyl ring would typically appear as a complex series of multiplets in the upfield region, generally between δ 1.0–2.0 ppm. The methine proton adjacent to the hydroxyl group is anticipated to be observed in the range of δ 4.0–4.5 ppm. The chemical shift of the hydroxyl proton can be variable, often appearing as a broad singlet between δ 5.0–5.5 ppm, and its position can be influenced by solvent, concentration, and temperature. vulcanchem.com
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carboxyl carbon, the carbon bearing the hydroxyl group, the methylene (B1212753) carbon adjacent to the cyclohexyl ring, and the various carbons within the cyclohexyl ring itself.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexyl Protons | 1.0 - 2.0 (multiplets) |
| Methine Proton (-CHOH) | 4.0 - 4.5 |
| Hydroxyl Proton (-OH) | 5.0 - 5.5 (broad singlet) |
| Carboxylic Acid Proton (-COOH) | Variable, typically downfield |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxyl Carbon (-COOH) | 170 - 185 |
| Methine Carbon (-CHOH) | 65 - 75 |
| Methylene Carbon (-CH2-) | 35 - 45 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad O-H stretching band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700 cm⁻¹. Additionally, C-O stretching vibrations associated with the hydroxyl and carboxylic acid groups would likely be observed in the 1200-1300 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl and alkyl portions of the molecule would be visible in the 2850-3000 cm⁻¹ range. vulcanchem.com
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Alkyl) | 2850 - 3000 | Medium to Strong |
| C=O (Carboxylic Acid) | ~1700 | Strong, Sharp |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio, HRMS can confirm the molecular formula of this compound, which is C₉H₁₆O₃. The calculated monoisotopic mass for this compound is 172.109944 Da. vulcanchem.comnih.gov An experimentally determined mass that is very close to this theoretical value provides strong evidence for the compound's identity.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, the [M-H]⁻ ion at an m/z of 171.1027 would be a prominent peak in the negative ion spectrum. Tandem mass spectrometry (MS/MS) experiments on this ion could provide further structural information through collision-induced dissociation, which would likely lead to characteristic fragmentation patterns, such as the loss of water or carbon dioxide. bac-lac.gc.ca
Fast Atom Bombardment (FAB) and Electron Ionization (EI) Mass Spectrometry
Fast Atom Bombardment (FAB) is another soft ionization technique that can be used to analyze non-volatile compounds. In FAB-MS, the sample is mixed with a matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms. This process typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, similar to ESI.
Electron Ionization (EI) is a harder ionization technique that involves bombarding the sample with high-energy electrons. This method often leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a molecular fingerprint. For this compound, EI-MS would likely not show a prominent molecular ion peak due to its instability. Instead, the spectrum would be dominated by fragment ions resulting from the cleavage of the cyclohexyl ring and the loss of functional groups such as water, carbon monoxide, and the carboxyl group.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose.
A reversed-phase HPLC (RP-HPLC) method would be a suitable approach for the analysis of this compound. In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form. The retention time of the compound would be dependent on its polarity, with more polar compounds eluting earlier.
For the assessment of enantiomeric purity, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that can differentiate between the enantiomers of a chiral compound like this compound, allowing for their separation and quantification. This is crucial for applications where a specific stereoisomer is required.
Gas Chromatography (GC) could also be employed for the analysis of this compound, although it would likely require derivatization to convert the non-volatile carboxylic acid and alcohol into more volatile esters or ethers. This approach can provide high-resolution separation and is often coupled with mass spectrometry (GC-MS) for definitive identification of components.
The purity of a sample of this compound is typically determined by measuring the peak area of the main component in the chromatogram and comparing it to the total area of all peaks. A high percentage area for the main peak indicates high purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to assess the purity of this compound and its derivatives. While detailed HPLC methods for the parent compound are not extensively documented in the provided search results, its application is evident in the analysis of related substances. For instance, HPLC analysis of ANG1005, a conjugate involving a paclitaxel (B517696) derivative, revealed a single peak, confirming its purity over various time points. google.com The analysis also identified related substances, such as the 2:1 conjugate and unconjugated paclitaxel, demonstrating HPLC's utility in separating the main compound from potential impurities and byproducts. google.com In another instance, the purity of a synthesized compound was determined to be 90.2% by HPLC. google.com
Chiral HPLC for Enantiomeric Excess Determination
The enantiomeric purity of chiral compounds is a critical parameter, particularly in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a specialized method used to separate and quantify the enantiomers of chiral molecules like the derivatives of this compound.
Research has demonstrated the use of a DAICEL CHIRALPAK AS-H column for determining the enantiomeric excess of a related epoxy alcohol. amazonaws.com The separation of the enantiomers was achieved using a mobile phase of isopropanol (B130326) and hexane (B92381). amazonaws.com The specific conditions for this chiral HPLC analysis are detailed in the table below.
Table 1: Chiral HPLC Conditions for a Derivative of this compound amazonaws.com
| Parameter | Condition |
|---|---|
| Column | DAICEL CHIRALPAK AS-H |
| Mobile Phase | iPrOH-hexane (1:9 v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (minor enantiomer) | 10.2 min |
| Retention Time (major enantiomer) | 11.6 min |
In addition to traditional chiral HPLC, chiral supercritical fluid chromatography (SFC) has also been employed for the separation of stereoisomers of derivatives of this compound. google.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique frequently used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. In the context of the synthesis of derivatives of this compound, TLC analysis was utilized to monitor the removal of an amine from an organic phase during an extraction process. google.com This application highlights the role of TLC as a quick qualitative tool to guide purification procedures.
Column Chromatography for Isolation and Purification
Column chromatography is an essential preparative technique for the isolation and purification of this compound and its derivatives from reaction mixtures. The principle of this technique relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.
In one study, this compound was successfully isolated in a 92% yield using column chromatography. amazonaws.com The purification of various other hydroxy acids has also been achieved through this method, employing a silica (B1680970) gel (SO3H) stationary phase and a mobile phase consisting of a mixture of hexane and ethyl acetate (B1210297). amazonaws.com The specific ratio of the mobile phase components is adjusted depending on the polarity of the compound being purified. amazonaws.com For instance, different ratios of hexane to ethyl acetate (EtOAc) were used for the purification of different compounds. amazonaws.com
Table 2: Examples of Column Chromatography Conditions for Purification amazonaws.com
| Compound | Stationary Phase | Mobile Phase (Hexane:EtOAc) |
|---|---|---|
| This compound | SO3H | 5:1 |
| (2R,3R)-2-Hydroxy-3-methoxy-6-phenylhexanoic acid | SO3H | 1.5:1 |
| 2-Hydroxy-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | SO3H | 5:1 to 4:1 |
| (R)-4-((tert-butyldiphenylsilyl)oxy)-2-hydroxy-3,3-dimethylbutanoic acid | Silica gel (SO3H) | Not specified |
Flash chromatography, a variation of column chromatography that uses pressure to increase the flow rate of the mobile phase, has also been used for the purification of related diols. amazonaws.com
Biological Relevance and Biochemical Pathways
Role in Biosynthesis and Metabolism
Currently, there is a notable lack of specific research on the microbial metabolic pathways, enzymatic biotransformations, and metabolic engineering strategies directly related to 3-Cyclohexyl-2-hydroxypropanoic acid. The bulk of scientific inquiry in this area has concentrated on its parent compound, 3-hydroxypropanoic acid (3-HP). The following sections summarize the state of research for 3-HP, offering a relevant, albeit indirect, context for understanding the potential biosynthesis of its cyclohexyl derivative.
Microbial production of organic acids is a cornerstone of industrial biotechnology. researchgate.net Various microorganisms have been engineered to produce C2–C6 organic acids, including hydroxy carboxylic acids. sci-hub.sersc.org These processes often involve the manipulation of central carbon metabolism to channel key intermediates, such as glycerol, pyruvic acid, and succinyl-CoA, towards the desired product. sci-hub.se While specific pathways for this compound are not documented, the general principles of microbial organic acid synthesis provide a framework for its potential biological production.
Enzymatic biotransformations are a powerful tool for the synthesis of chiral building blocks for the pharmaceutical industry. mdpi.com Hydrolases, for example, have been used in the enzymatic resolution of various β-hydroxy esters. scielo.brresearchgate.net One study explored the enzymatic resolution of ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate, a structurally related compound, using various lipases and esterases. scielo.brresearchgate.net Although direct enzymatic synthesis or transformation of this compound is not detailed in the available literature, these studies suggest the feasibility of using enzymes for its stereoselective synthesis.
Metabolic engineering has been extensively applied to enhance the production of 3-HP in various microbial hosts. Strategies typically focus on improving the catalytic efficiency of enzymes, balancing multi-gene biosynthetic pathways to reduce byproduct formation, and strengthening the metabolic flux towards the target compound. rsc.org For instance, engineering robust microorganisms with high tolerance to low pH and high concentrations of organic acids is crucial for economically viable fermentation processes. nih.gov Although these strategies have not been specifically applied to this compound, they represent the current state-of-the-art for the production of related hydroxy acids.
Interactions with Biological Systems
While direct studies on the biological interactions of this compound are limited, its significance as a potential intermediate in the synthesis of potent therapeutic agents, particularly CCR5 antagonists, is a key area of interest.
There is a lack of specific enzyme inhibition studies for this compound in the available scientific literature.
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, making it a prime target for antiretroviral therapy. asm.orgasm.org The development of small-molecule CCR5 antagonists that block this interaction is a major focus of HIV research. nih.gov
Several potent CCR5 antagonists feature a spirodiketopiperazine scaffold and a cyclohexyl(hydroxy)methyl moiety, highlighting the potential role of this compound as a key synthetic intermediate. nih.govnih.govnih.gov For example, the discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride as a highly potent, orally available CCR5 selective antagonist underscores the importance of the cyclohexyl(hydroxy)methyl group for biological activity. nih.govnih.gov
The synthesis of these complex molecules often involves the use of chiral building blocks to ensure the correct stereochemistry, which is crucial for their antagonist activity. mdpi.comnih.gov While the exact synthetic pathways may vary, the structural similarity strongly suggests that this compound or its derivatives are plausible precursors.
| Compound Name | Role/Context |
|---|---|
| This compound | Subject of the article; potential intermediate for CCR5 antagonists |
| 3-hydroxypropanoic acid (3-HP) | Parent compound with extensive research on microbial production |
| Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate | Structurally related compound used in enzymatic resolution studies |
| 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride | Potent, orally available CCR5 selective antagonist |
| Glycerol | Key intermediate in microbial organic acid synthesis |
| Pyruvic acid | Key intermediate in microbial organic acid synthesis |
| Succinyl-CoA | Key intermediate in microbial organic acid synthesis |
Activity as Derivatives (e.g., Adenine (B156593) Derivatives)
While specific research detailing the biological activity of adenine derivatives of this compound is not extensively documented in publicly available literature, the modification of propanoic acid scaffolds is a common strategy in medicinal chemistry to develop new therapeutic agents. The core structure of this compound provides a versatile backbone for the synthesis of various derivatives. By chemically modifying the carboxylic acid or hydroxyl group, new compounds with potentially significant biological activities can be created.
Derivatization is a fundamental approach to explore structure-activity relationships (SAR). For instance, studies on other phenylpropanoic acid derivatives have shown that modifications to the molecular scaffold can lead to compounds with notable in vitro antiproliferative activities against human solid tumor cell lines. researchgate.net The introduction of different functional groups can alter properties such as lipophilicity, which in turn can influence biological activity. researchgate.net Research on other novel compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated that this class of molecules can serve as a scaffold for developing candidates with both anticancer and antioxidant properties. nih.gov This general principle underscores the potential of creating biologically active molecules from the this compound template, even if adenine derivatives have not been specifically characterized.
Applications as Precursors for Biologically Active Molecules
Synthesis of Nonproteinogenic Amino Acids
Nonproteinogenic amino acids (npAAs), which are amino acids not naturally encoded in the genetic code, are crucial components in the development of advanced pharmaceuticals. wikipedia.orgfrontiersin.org Their incorporation into peptides can enhance stability, improve efficacy, and introduce novel functions. frontiersin.org this compound serves as a valuable precursor for the synthesis of a specific nonproteinogenic amino acid, namely 2-amino-3-cyclohexylpropanoic acid (cyclohexylalanine).
The synthesis can be achieved by converting the hydroxyl group at the alpha-position of the hydroxy acid into an amino group. This transformation makes the α-hydroxy acid a direct synthetic antecedent to the corresponding α-amino acid. This strategy is a key method for producing novel amino acids that can be used as building blocks in peptide synthesis. nih.gov There is significant interest in the synthesis of such compounds due to their frequent occurrence in biologically important peptides. nih.gov The resulting cyclohexylalanine, with its bulky and lipophilic side chain, can be incorporated into peptide-based drugs to modify their pharmacological profiles.
Building Blocks for Natural Products
In the field of organic synthesis, small, optically active molecules that can be incorporated into larger, more complex structures are known as chiral building blocks or "chirons". nih.gov These molecules are fundamental to the total synthesis of biologically active natural products. nih.govrsc.org this compound, particularly in its enantiomerically pure form, is an exemplary chiral building block.
Its utility stems from several structural features:
Defined Stereochemistry: The chiral center at the C2 position allows for the synthesis of stereochemically pure target molecules.
Orthogonal Functional Groups: The presence of both a hydroxyl group and a carboxylic acid group allows for selective chemical transformations at either end of the molecule. This enables controlled, stepwise assembly into a larger molecular framework.
Lipophilic Cyclohexyl Moiety: The cyclohexyl group provides a non-polar, sterically defined unit that can be a key structural component of a target natural product, potentially influencing its binding to biological macromolecules.
The use of such versatile building blocks is a powerful strategy for the efficient and stereoselective synthesis of complex natural products, including various alkaloids and other biologically active compounds. nih.gov
Intermediate in Pharmaceutical Synthesis
The structural features that make this compound a useful building block for natural products also make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). evonik.comresearchgate.net Chiral intermediates are essential in modern drug development, as the biological activity of a drug often depends on a specific three-dimensional arrangement of its atoms. nih.gov
Amino acids and their derivatives are ideal intermediates for drug production because they can be readily modified to produce a wide array of different compounds. evonik.com As a precursor to the nonproteinogenic amino acid cyclohexylalanine, this compound provides access to a building block not found in natural proteins, allowing for the creation of novel peptide-based drugs with potentially improved therapeutic properties. The α-hydroxy acid motif itself is a common feature in many APIs. The incorporation of the cyclohexyl group can also favorably modulate a drug's pharmacokinetic properties, such as its lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). Therefore, this compound serves as a key starting material for synthesizing complex APIs for a range of therapeutic areas. evonik.com
Emerging Research Areas and Future Directions for 3 Cyclohexyl 2 Hydroxypropanoic Acid
Advancements in Enantiopure Synthesis Technologies
The presence of a chiral center at the C-2 position makes the enantioselective synthesis of 3-Cyclohexyl-2-hydroxypropanoic acid a critical area of research, as the biological activity of chiral molecules is often enantiomer-dependent. While classical resolution of racemic mixtures via diastereomeric salt formation is an established method, emerging research focuses on more efficient and direct asymmetric synthesis strategies.
Asymmetric Catalysis: This approach aims to directly synthesize the desired enantiomer with high selectivity, avoiding the loss of 50% of the material inherent in classical resolution. Future research may focus on developing organocatalytic or transition-metal-catalyzed methods for the asymmetric reduction of the corresponding α-keto acid, 3-cyclohexyl-2-oxopropanoic acid. Chiral catalysts can facilitate the stereoselective addition of a hydride to the ketone, yielding predominantly one enantiomer of the hydroxy acid.
Biocatalytic Synthesis: The use of enzymes offers a highly specific and environmentally benign route to enantiopure compounds. Whole-cell biocatalysts or isolated enzymes, such as ketoreductases or alcohol dehydrogenases, could be employed for the stereoselective reduction of 3-cyclohexyl-2-oxopropanoic acid. This biotechnological approach can achieve very high enantiomeric excess under mild reaction conditions. Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture of this compound (or its ester), is another viable strategy.
| Synthesis Method | Principle | Potential Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Catalysis | Direct synthesis of a single enantiomer using a chiral catalyst. | High atom economy; avoids resolution of racemates. | Development of specific organocatalysts or metal complexes. |
| Biocatalytic Reduction | Enzymatic (e.g., ketoreductase) stereoselective reduction of a keto-acid precursor. | High enantioselectivity; mild and green reaction conditions. | Screening for or engineering of suitable enzymes. |
| Enzymatic Kinetic Resolution | Enzyme selectively modifies one enantiomer in a racemic mixture, allowing for separation. | High enantiopurity of both resulting enantiomers. | Identifying enzymes with high specificity for the substrate. |
Exploration of Novel Biological Activities
While the biological profile of this compound is not extensively documented, its structure as a lipophilic α-hydroxy acid (AHA) suggests several areas for future investigation.
Antimicrobial Activity: Many AHAs exhibit antimicrobial properties. nih.gov The significant lipophilicity conferred by the cyclohexyl group may enhance the ability of this compound to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy compared to less lipophilic AHAs. nih.gov Future studies could screen the compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Enzyme Inhibition: The structure of this acid could make it a candidate for an enzyme inhibitor. For instance, its similarity to natural metabolic intermediates could allow it to interact with the active sites of various enzymes involved in metabolic pathways. Research could explore its potential to inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase, a target for compounds with a cyclohexane-dione structure, or glycerol-3-phosphate acyltransferase, which is involved in fat synthesis. tudelft.nlfrontiersin.org
Metabolic Regulation: Certain α-hydroxy acids, such as α-hydroxybutyric acid, have been identified as biomarkers for metabolic conditions like impaired glucose tolerance. diabetesjournals.org Given its unique structure, this compound could be investigated for its potential role in metabolic signaling or as a biomarker for metabolic health, particularly in pathways involving fatty acid or amino acid metabolism.
Pharmacokinetic Research and Metabolic Pathway Elucidation (excluding human data)
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for any potential therapeutic development. To date, no specific pharmacokinetic data for this compound has been published. Future research in animal models is a critical next step.
Based on studies of structurally related compounds like cyclohexanecarboxylic acid in rats, a hypothetical metabolic pathway can be proposed. nih.govnih.gov Key areas for investigation would include:
Phase I Metabolism: The cyclohexyl ring may undergo oxidative metabolism, potentially leading to hydroxylation or dehydrogenation. A significant metabolic transformation could be the aromatization of the cyclohexyl ring to a phenyl ring, a known pathway for cyclohexanecarboxylic acid. nih.govnih.gov
Phase II Metabolism: The carboxylic acid and hydroxyl groups are potential sites for conjugation reactions. Glucuronidation, the attachment of glucuronic acid, is a common pathway for both functional groups and was observed in the metabolism of cyclohexanecarboxylic acid. nih.gov Glycine conjugation at the carboxyl group is another plausible route. nih.gov
Animal studies, for example in rodents, would be necessary to determine the compound's oral bioavailability, tissue distribution, plasma half-life, and the identity of its major metabolites excreted in urine and bile.
Development of Sustainable Production Methods
Current industrial production of specialty chemicals often relies on petrochemical feedstocks and energy-intensive processes. quora.com Future research into this compound is likely to focus on sustainable production methods leveraging biotechnology.
Microbial Fermentation: A promising approach involves engineering microorganisms to produce the target compound from renewable feedstocks like glucose or glycerol. nih.gov This could be achieved by introducing a biosynthetic pathway into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. The pathway might start from a common metabolite which is then converted through a series of enzymatic steps to 3-cyclohexyl-2-oxopropanoic acid, followed by a final stereoselective reduction to the desired hydroxy acid. The existence of bacteria like Propionibacterium cyclohexanicum, which can utilize cyclohexyl compounds, suggests that microorganisms possess the necessary enzymatic machinery to process such structures. mdpi.com
Feedstock Valorization: Research could also explore the use of renewable, cyclohexyl-containing precursors derived from lignin (B12514952) or other biomass sources. Biocatalytic conversion of these precursors using engineered microbes or enzymes could provide a direct and sustainable route to this compound. mdpi.com
Comparative Studies with Related Hydroxy Acids
To better understand the unique properties of this compound, it is essential to compare it with other well-characterized α-hydroxy acids. Lactic acid (2-hydroxypropanoic acid) and mandelic acid (2-hydroxy-2-phenylacetic acid) serve as excellent benchmarks, representing simple aliphatic and aromatic AHAs, respectively.
The key distinguishing feature of this compound is its bulky, non-polar cyclohexyl group. This significantly increases its molecular weight and lipophilicity compared to lactic acid. While it is structurally an aliphatic AHA, its steric bulk is more comparable to that of mandelic acid. This intermediate character—possessing a saturated ring system—is expected to influence its physical and biological properties. For instance, its pKa is expected to be slightly higher (indicating a weaker acid) than that of lactic acid due to the electron-donating nature of the alkyl group, in contrast to the electron-withdrawing phenyl group of mandelic acid. quora.com Its solubility in water is expected to be lower than that of lactic acid due to the large hydrophobic moiety. vulcanchem.com
| Property | This compound | Lactic Acid | Mandelic Acid |
|---|---|---|---|
| Molecular Formula | C₉H₁₆O₃ | C₃H₆O₃ | C₈H₈O₃ |
| Molecular Weight (g/mol) | 172.22 nih.gov | 90.08 | 152.15 |
| Structural Feature | Cyclohexyl group | Methyl group | Phenyl group |
| Lipophilicity | High | Low | Moderate |
| Aqueous Solubility | Sparingly soluble vulcanchem.com | Miscible | Soluble |
| Acidity (pKa) | Not experimentally determined; predicted to be >3.86 | 3.86 quora.com | 3.41 |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used for 3-Cyclohexyl-2-hydroxypropanoic acid, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodology : Begin with cyclohexylpropanoic acid derivatives and introduce the hydroxyl group via hydroxylation or oxidation. For stereochemical control, employ asymmetric catalysis or chiral auxiliaries. Protective groups like tert-butoxycarbonyl (Boc) can stabilize intermediates during synthesis, as demonstrated in derivatives such as (2R,3S)-3-[(Boc)amino]-3-cyclohexyl-2-hydroxypropanoic acid . Optimize reaction parameters (e.g., temperature, solvent polarity) using design-of-experiment (DoE) frameworks to maximize yield and purity .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the cyclohexyl, hydroxyl, and carboxylic acid moieties.
- Mass Spectrometry (MS) : Compare fragmentation patterns with reference data from NIST or PubChem .
- Chromatography : Employ HPLC/GC with internal standards (e.g., 3-cyclohexylpropionic acid) for quantification . Cross-validate results with elemental analysis or FT-IR for functional group confirmation.
Advanced Research Questions
Q. How can the stereochemical configuration at the 2-hydroxy position of this compound be resolved experimentally?
- Methodology :
- X-ray Crystallography : Determine absolute configuration using single-crystal analysis, as applied to structurally similar thiourea derivatives .
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and compare retention times with known standards.
- Optical Rotation : Measure specific rotation and contrast with literature values for enantiopure samples .
Q. What strategies are effective for functionalizing this compound to study enzyme active-site interactions?
- Methodology :
- Derivatization : Introduce fluorophores or bioorthogonal tags (e.g., azide/alkyne groups) via esterification or amide coupling. Validate modifications using LC-MS and circular dichroism (CD) spectroscopy .
- Docking Studies : Perform computational modeling to predict binding modes, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, spectral peaks) for this compound?
- Methodology :
- Multi-Technique Validation : Cross-reference data from authoritative sources like NIST or PubChem, ensuring experimental conditions (e.g., solvent, temperature) match those in literature .
- Reproducibility Protocols : Replicate synthesis and characterization under controlled conditions, documenting deviations (e.g., impurity profiles via HPLC) .
Data Analysis and Optimization
Q. What statistical approaches are suitable for optimizing the synthesis of this compound under varying catalytic conditions?
- Methodology :
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst loading, reaction time) to identify optimal conditions.
- Principal Component Analysis (PCA) : Correlate spectral data (e.g., NMR shifts) with reaction outcomes to detect hidden variables affecting yield .
Q. How can researchers differentiate between isomeric byproducts formed during the synthesis of this compound?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals to assign stereoisomers.
- High-Resolution MS (HRMS) : Identify exact masses of byproducts and compare with predicted fragmentation pathways .
Application-Oriented Questions
Q. What role does this compound play in probing metabolic pathways, and how can isotopic labeling enhance such studies?
- Methodology :
- Isotope-Labeled Derivatives : Synthesize - or -labeled analogs for tracing metabolic flux via mass spectrometry imaging (MSI) or NMR metabolomics .
- Enzyme Assays : Incubate labeled compounds with target enzymes (e.g., hydroxylases) and monitor product formation using radiometric or fluorescent detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
